molecular formula C12H11BrO B6285977 (1R)-2-Bromo-1-(1-naphthyl)ethanol CAS No. 220954-08-5

(1R)-2-Bromo-1-(1-naphthyl)ethanol

Cat. No.: B6285977
CAS No.: 220954-08-5
M. Wt: 251.12 g/mol
InChI Key: DIGGEHNKUXMBLG-LBPRGKRZSA-N
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Description

(1R)-2-Bromo-1-(1-naphthyl)ethanol: is an organic compound that belongs to the class of brominated alcohols It is characterized by the presence of a bromine atom attached to the second carbon of the ethanol chain and a naphthyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Bromo-1-(1-naphthyl)ethanol typically involves the bromination of 1-(1-naphthyl)ethanol. One common method is the reaction of 1-(1-naphthyl)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1R)-2-Bromo-1-(1-naphthyl)ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in solvents like acetone or dichloromethane.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products like 1-(1-naphthyl)ethanol derivatives with different substituents.

    Oxidation Reactions: Products like 1-(1-naphthyl)ethanone.

    Reduction Reactions: Products like 1-(1-naphthyl)ethane.

Scientific Research Applications

Chemistry: (1R)-2-Bromo-1-(1-naphthyl)ethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated alcohols on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Comparison with Similar Compounds

    1-(1-Naphthyl)ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-phenylethanol: Contains a phenyl group instead of a naphthyl group, leading to different reactivity and applications.

    1-(2-Naphthyl)ethanol: Has the naphthyl group attached at a different position, affecting its chemical properties and reactivity.

Uniqueness: (1R)-2-Bromo-1-(1-naphthyl)ethanol is unique due to the presence of both a bromine atom and a naphthyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications. Its ability to undergo selective reactions and form stable intermediates sets it apart from similar compounds.

Properties

IUPAC Name

(1R)-2-bromo-1-naphthalen-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGGEHNKUXMBLG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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